molecular formula C6H4ClFN2O B1531973 1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone CAS No. 736991-76-7

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone

Cat. No. B1531973
CAS RN: 736991-76-7
M. Wt: 174.56 g/mol
InChI Key: IJOIGOJNSAMUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone” is a chemical compound with the molecular formula C6H4ClFN2O . It has a molecular weight of 174.56 g/mol .


Molecular Structure Analysis

The InChI code for a related compound, “1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride”, is "1S/C8H10ClFN4.2ClH/c9-8-12-3-6 (10)7 (13-8)14-2-1-5 (11)4-14;;/h3,5H,1-2,4,11H2;2*1H" . This provides some insight into the molecular structure of the compound, but the specific structure for “1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone” is not provided in the retrieved sources.

Scientific Research Applications

Synthesis of Pyrrolidinyl Amines

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone: serves as a precursor in the synthesis of pyrrolidinyl amines, such as 1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine . These compounds are valuable in medicinal chemistry for their potential use in drug development due to their structural diversity and biological activity.

Fluorinated Building Blocks

This compound is utilized in the preparation of fluorinated building blocks, which are crucial in the pharmaceutical industry . Fluorine atoms can significantly alter the biological activity of pharmaceuticals, increasing their metabolic stability and bioavailability.

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties . This application is particularly important in the development of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance.

JAK2 Kinase Inhibition

It’s used as an intermediate in the synthesis of inhibitors targeting the JAK2 kinase . These inhibitors have therapeutic potential in treating myeloproliferative disorders, which are a group of diseases where excess red blood cells, white blood cells, or platelets are produced in the bone marrow.

P2X7 Receptor Antagonists

The compound acts as an intermediate in creating benzamide scaffolds, potent antagonists against P2X7 receptors . These receptors are involved in inflammation and pain, making them a target for anti-inflammatory and analgesic drugs.

Pyrimidine-Based Therapeutics

It’s a starting material for the preparation of various pyrimidine-based therapeutics . Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are found in many important biomolecules.

Agricultural Chemistry

In agricultural chemistry, this compound can be used to synthesize intermediates for agrochemicals . These intermediates can lead to the development of new pesticides and herbicides, contributing to increased agricultural productivity.

Material Science

Lastly, in material science, 1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone can be involved in creating novel polymers and coatings with unique properties due to the inclusion of fluorinated pyrimidine units .

properties

IUPAC Name

1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)2-9-6(7)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOIGOJNSAMUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone

Synthesis routes and methods I

Procedure details

A solution of 5-fluoro-2,4-dichloro-pyrimidine (20 g, 119.8 mmol) and (1-ethoxyethenyl)trimethylstannane (43.26 g, 119.8 mmol) in dimethylformamide (200 mL) is purged at room temperature with nitrogen and bis(triphenylphosphine)palladium(II) chloride (1.70 g, 2.40 mmol) is then added. The resulting mixture is heated at 70° C. for 2 hours under nitrogen. The reaction is cooled to 50° C. and aqueous 5 N hydrogen chloride (100 mL) is added. The reaction is stirred at 50° C. for two more hours. The reaction is cooled, diluted with water (200 mL) and brine. This solution is extracted five times with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated under vacuum. The crude product is purified over silica gel with a 30 minute, 5% to 50% ethyl acetate in hexanes gradient, to give the title compound (19.2 g, 92%). GC/MS (m/e): (35Cl/37Cl) 174/176.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
43.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine (5.23 g, 25.81 mmol) in 3N HCl (100 mL) was stirred at rt for 6 h. Potassium hydroxide (50%) was added to give a cloudy mixture (pH was still less than 1) and extracted cloudy mixture with EtOAc. More potassium hydroxide (50%) was added and extracted with EtOAc. Again, more potassium hydroxide (50%) was added until pH=7 and extracted with EtOAc. The combined organic layer dried (MgSO4), filtered, concentrated and purified by CombiFlash (0 to 25% EtOAc/Hex) to give the desired product. 1H NMR (400 MHz, CDCl3) δ 8.69 (d, J=2 Hz, 1H), 2.71 (2, 3H); 19F (376 MHz, CDCl3) δ −138.26.
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Halopyridine 9, wherein L is halogen (9A) may be obtained, for example, from 2-bromo-1-(2-chloro-pyridin-4-yl)-ethanone prepared by halogenation of 1-(2-chloropyridin-4-yl)ethanone, obtainable from 2-chloro-4-cyano pyridine, as described in J. Het. Chem., 1983, 20, 533. 1-[2-(Methylthio)pyrimidin-4-yl] derivative 9, wherein L is CH3—S— (9B), obtainable from 2-bromo-1-(2-methylsulfanyl-pyrimidin-4-yl)-ethanone (described in WO03/011838), may be activated to the corresponding sulfoxide or sulfone 9, wherein L is CH3—S(O)— or CH3—S(O)2— (9D), by oxidation, for example with oxone. Halopyrimidine derivative 9, wherein L is halogen and R5 is fluorine (9C), may be instead prepared from 2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, obtained by halogenation of 1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, in turn prepared as described in WO04/058762.
[Compound]
Name
Halopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CH3—S(O)2—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Halopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1-[2-(Methylthio)pyrimidin-4-yl]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
CH3—S—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Reactant of Route 2
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Reactant of Route 3
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Reactant of Route 4
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Reactant of Route 5
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Reactant of Route 6
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.